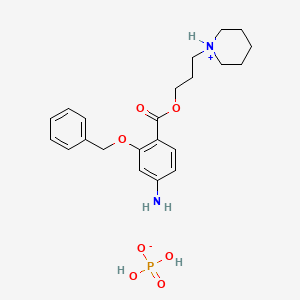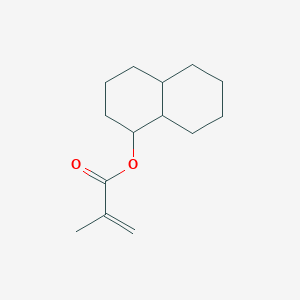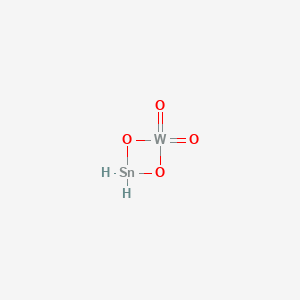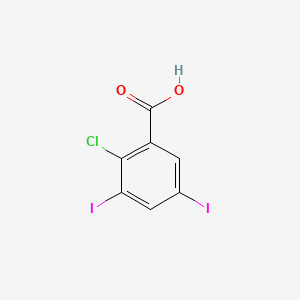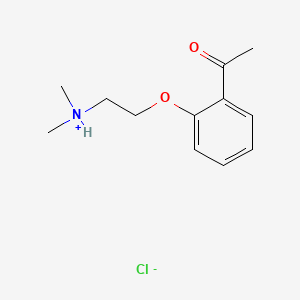
4,6,8,10-Tetraoxatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,8,10-Tetraoxatridecane is an organic compound with the molecular formula C9H20O4 It is a member of the tetraoxatridecane family, characterized by the presence of four oxygen atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8,10-Tetraoxatridecane typically involves the reaction of specific alcohols with ethylene oxide. One common method includes the reaction of triethylene glycol with ethylene oxide under controlled conditions to form the desired tetraoxatridecane compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,6,8,10-Tetraoxatridecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,6,8,10-Tetraoxatridecane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the study of biological systems and processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,6,8,10-Tetraoxatridecane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, influencing membrane fluidity and permeability. Additionally, it may affect various enzymatic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2,5,8,11-Tetraoxatridecane: Another member of the tetraoxatridecane family with similar chemical properties.
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: A diphosphaspiro compound with unique applications as an antioxidant and reducing agent.
Uniqueness: 4,6,8,10-Tetraoxatridecane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its versatility in various chemical reactions and applications in multiple scientific fields highlights its significance .
Properties
CAS No. |
4478-22-2 |
|---|---|
Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(propoxymethoxymethoxymethoxy)propane |
InChI |
InChI=1S/C9H20O4/c1-3-5-10-7-12-9-13-8-11-6-4-2/h3-9H2,1-2H3 |
InChI Key |
YKFCILBUXJEOQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCOCOCOCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


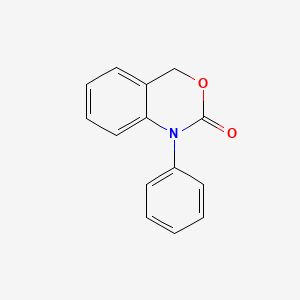
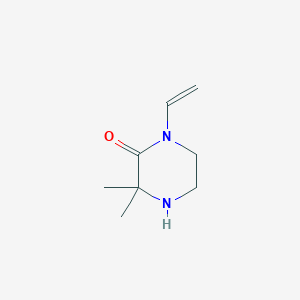
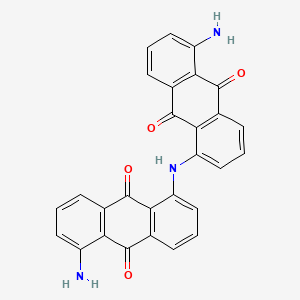
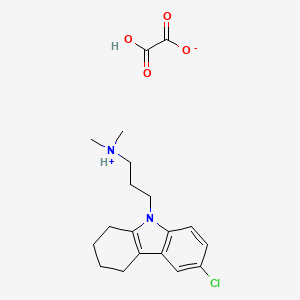
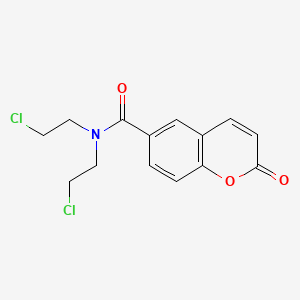
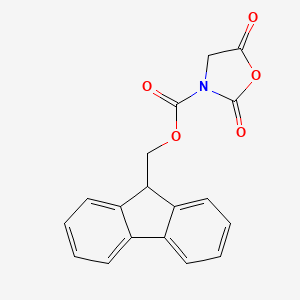
![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
